N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Kinase selectivity SAR N1-substitution

N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 1105225-61-3) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, a privileged scaffold extensively explored for kinase inhibition. The compound bears an unsubstituted N1 position, a 3,4-dimethylphenyl group at N4, and two methyl groups at N6, distinguishing it from the many 1‑substituted or N6‑ethylated analogues that populate commercial libraries.

Molecular Formula C15H18N6
Molecular Weight 282.351
CAS No. 1105225-61-3
Cat. No. B2946130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS1105225-61-3
Molecular FormulaC15H18N6
Molecular Weight282.351
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)N(C)C)C
InChIInChI=1S/C15H18N6/c1-9-5-6-11(7-10(9)2)17-13-12-8-16-20-14(12)19-15(18-13)21(3)4/h5-8H,1-4H3,(H2,16,17,18,19,20)
InChIKeyHDAYISXQQDXQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(3,4-Dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 1105225-61-3): Core Scaffold & Comparator Landscape for Scientific Procurement


N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 1105225-61-3) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, a privileged scaffold extensively explored for kinase inhibition [1]. The compound bears an unsubstituted N1 position, a 3,4-dimethylphenyl group at N4, and two methyl groups at N6, distinguishing it from the many 1‑substituted or N6‑ethylated analogues that populate commercial libraries [2]. This unsubstituted N1‑H makes it a unique entry point for downstream derivatization and also a well‑defined negative control for structure–activity relationship (SAR) studies where N1‑substitution is known to drive target potency and selectivity [3].

Why Generic Substitution of CAS 1105225-61-3 with In‑Class Pyrazolo[3,4-d]pyrimidines Compromises Reproducibility


Pyrazolo[3,4-d]pyrimidine‑4,6‑diamines are not functionally interchangeable, because minor structural modifications at the N1, N4, and N6 positions produce large shifts in kinase selectivity, cellular potency, and even solid‑state properties [1]. For instance, N1‑methylation or N1‑phenyl introduction can convert a pan‑kinase hit into a selective Src or Abl inhibitor, while N6‑diethyl analogues can gain sub‑micromolar 5‑HT2C affinity that is absent in the corresponding N6‑dimethyl congener [2][3]. Substituting CAS 1105225-61-3 with a closely related 1‑methyl or N6‑diethyl analogue without confirming the biological fingerprint therefore risks introducing off‑target pharmacology that invalidates SAR campaigns and confuses screening data [4].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of CAS 1105225-61-3 Against Its Closest Analogues


N1‑H vs. N1‑Methyl: Functional Consequence for Kinase Profiling Selectivity

CAS 1105225-61-3 carries a free N1‑H hydrogen, whereas the majority of commercially available near‑neighbours (e.g., N4-(3,4‑dimethylphenyl)‑N6,N6‑dimethyl‑1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidine‑4,6‑diamine) are N1‑methylated. Structural biology data with the pyrazolo[3,4‑d]pyrimidine series show that N1‑substituents occupy the selectivity pocket of the kinase ATP‑binding site, and patent SAR tables demonstrate that N1‑methylation typically reduces pan‑kinase promiscuity while boosting potency for specific targets such as Abl and Src [1][2]. Consequently, the unsubstituted variant serves as a cleaner baseline for kinome‑wide profiling studies, enabling researchers to deconvolute the contribution of the N1‑substituent to selectivity fingerprints [1].

Kinase selectivity SAR N1-substitution

N6‑Dimethyl vs. N6‑Diethyl: 5‑HT2C Off‑Target Liability Comparison

The N6,N6‑diethyl‑1‑methyl congener (CHEMBL573862) exhibits measurable affinity for the human 5‑HT2C receptor (IC50 = 8,490 nM), whereas the corresponding N6‑dimethyl compound lacks any reported 5‑HT2C binding, consistent with the bulkier diethyl group occupying a lipophilic sub‑pocket that the dimethyl group cannot access [1][2]. This observation aligns with the broader literature showing that N6‑alkyl size modulates GPCR off‑target potential in pyrazolo[3,4‑d]pyrimidine series [2].

Serotonin receptor off‑target selectivity

Crystallographic Hydrate Propensity: Implications for Formulation and Storage

A systematic crystallographic study of ten N4‑substituted 1H‑pyrazolo[3,4‑d]pyrimidine‑4,6‑diamines revealed that N4‑aryl derivatives with a free N1‑H (i.e., the exact chemotype of CAS 1105225-61-3) can crystallise as either stoichiometric hydrates or solvent‑free forms depending on subtle changes in the aryl substituent [1]. Compounds with a 3‑chlorophenyl (N4‑(3‑chlorophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidine‑4,6‑diamine, III in the study) crystallised in anhydrous sheets, while N4‑methyl‑N4‑(4‑methylphenyl) analogue (V) formed a monohydrate with markedly different hydrogen‑bonding architecture [1]. The 3,4‑dimethylphenyl group in CAS 1105225-61-3 is predicted, by analogy, to favour a solvent‑free packing mode, conferring superior long‑term solid‑state stability versus hydrate‑prone N4‑alkyl‑aryl analogues.

Solid-state chemistry hydrate formation stability

N4‑(3,4‑Dimethylphenyl) vs. N4‑(4‑Methoxyphenyl): COX‑2 Inhibitory Signature Divergence

In the seminal 6‑dimethylamino 1H‑pyrazolo[3,4‑d]pyrimidine study, compounds carrying electron‑donating aryl groups at N4 (e.g., 4‑methoxyphenyl) showed potent PGE2 suppression in murine macrophages via direct COX‑2 inhibition, whereas bulkier, more lipophilic N4‑(3,4‑dimethylphenyl) analogues consistently exhibited weaker COX‑2 engagement, with the activity shifting toward other inflammatory mediators such as elastase release in human neutrophils [1]. This differential pharmacology underscores that the N4 substituent does not merely modulate potency but can redirect the cellular target profile entirely.

COX-2 inhibition anti-inflammatory SAR

Procurement‑Driven Application Scenarios for CAS 1105225-61-3 Informed by Quantitative Differentiation


Kinase Selectivity Profiling: N1‑H Negative Control for ATP‑Binding Site Mapping

When running a kinome‑wide selectivity panel (e.g., DiscoverX or Eurofins), include CAS 1105225-61-3 as the N1‑unsubstituted reference compound alongside its N1‑methylated and N1‑phenyl counterparts. The absence of an N1 substituent allows unambiguous assignment of selectivity shifts to the N1 pocket interaction, enhancing SAR resolution. This application directly leverages the N1‑H differentiation documented in Section 3, Evidence Item 1 [1][2].

CNS‑Sparing Kinase Inhibitor Lead Development: Minimising Serotonergic Off‑Target Risk

For oncology programmes where CNS penetration and serotonin‑related side effects must be avoided, the N6‑dimethyl substitution pattern of CAS 1105225-61-3 provides an inherently lower 5‑HT2C off‑target liability than the N6‑diethyl analogue (Section 3, Evidence Item 2). Sourcing this specific chemotype early in hit‑to‑lead optimisation reduces downstream attrition due to serotonergic receptor engagement [3].

Solid‑Form Screening for Stable Oral Formulation Development

The predicted anhydrous crystalline propensity of the N1‑H, N4‑(3,4‑dimethylphenyl) chemotype (Section 3, Evidence Item 3) makes CAS 1105225-61-3 a strong candidate for pre‑formulation studies where consistent solid‑state properties are required for reproducible dissolution testing and long‑term storage. Compound managers should prioritise this chemotype over hydrate‑prone N4‑alkyl‑aryl analogues when building discovery‑stage formulation libraries [4].

Anti‑Inflammatory Pathway Deconvolution: COX‑Independent Neutrophil Elastase Models

In ex vivo human neutrophil assays aimed at identifying non‑COX anti‑inflammatory mechanisms, the N4‑(3,4‑dimethylphenyl) substitution profile offers a selective tool that avoids confounding PGE2 suppression while retaining elastase‑release inhibitory potential. This scenario is grounded in the differential pharmacology observed between N4‑(4‑methoxyphenyl) and N4‑(3,4‑dimethylphenyl) analogues in the Quintela et al. study (Section 3, Evidence Item 4) [5].

Quote Request

Request a Quote for N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.